3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane
Description
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is a nortropane-derived compound characterized by its 8-azabicyclo[3.2.1]octane core. This bicyclic framework is structurally analogous to tropane alkaloids but lacks the N-methyl group (nortropane) . Key substituents include:
- 3-Methylidene group: Introduces rigidity via a conjugated double bond.
- 8-Position substitution: A 6-(isopropoxy)pyridine-3-carbonyl group, combining a pyridine ring with an isopropyl ether and ketone linkage.
This compound’s design leverages the 8-azabicyclo[3.2.1]octane scaffold’s pharmacological relevance, commonly associated with neurotransmitter transporter modulation (e.g., norepinephrine, dopamine) . Below, we compare its structural, synthetic, and functional attributes with related analogs.
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-propan-2-yloxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)21-16-7-4-13(10-18-16)17(20)19-14-5-6-15(19)9-12(3)8-14/h4,7,10-11,14-15H,3,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFVFTOFPBNMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2C3CCC2CC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the pyridine moiety: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is coupled with a halogenated intermediate.
Functionalization of the bicyclic core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling and functionalization steps.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its bicyclic structure can be utilized in the development of new materials with unique mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 8-position is critical for target selectivity. Pyridyloxy (as in the target compound and ) and sulfonamide () groups confer distinct binding profiles.
- Electron-Withdrawing Groups : Fluorine () and trifluoromethyl () substituents improve metabolic stability and membrane permeability.
Key Observations :
- Core Synthesis : Cycloaddition methods (e.g., pyrrole (4+3) cycloadditions ) and Pauson-Khand reactions are common for bicyclic frameworks.
- 8-Position Functionalization : Coupling reactions (e.g., Suzuki, nucleophilic substitution) dominate, with yields influenced by steric effects (e.g., bulky isopropoxy group in target compound).
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s isopropoxy and carbonyl groups balance hydrophilicity, favoring blood-brain barrier penetration.
- Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility but may limit CNS uptake.
Biological Activity
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of azabicyclo compounds, characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is , and its structure can be represented as follows:
Research indicates that this compound exhibits its biological activity primarily through interaction with various neurotransmitter receptors, particularly opioid receptors. It has been noted for its selective antagonistic activity against the kappa (κ) opioid receptor, which is involved in pain modulation and other physiological processes.
Key Findings:
- Kappa Opioid Receptor Antagonism : The compound has shown potent antagonistic effects on κ receptors with an IC50 value of approximately 20 nM, indicating a strong binding affinity .
- Mu Opioid Receptor Activity : It also exhibits activity against mu opioid receptors, which are crucial for mediating analgesic effects. This dual activity suggests potential applications in managing pain without the typical side effects associated with conventional opioids .
Therapeutic Applications
Given its receptor profile, this compound holds promise for several therapeutic applications:
- Pain Management : Its ability to selectively block κ receptors may help alleviate pain while minimizing central nervous system side effects.
- Gastrointestinal Disorders : As a mu opioid receptor antagonist, it could be beneficial in treating conditions like opioid-induced bowel dysfunction by counteracting the constipating effects of opioids .
Case Studies and Research Findings
A series of studies have explored the efficacy and safety of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
